Meglumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery:

- Solubility Enhancement: Due to its multiple hydroxyl groups, meglumine acts as a solubilizing agent. It can increase the water solubility of poorly soluble drugs, making them more readily absorbed in the body. Research has shown its effectiveness in enhancing the solubility of quercetin, a flavonoid with potential health benefits [].

Treatment of Parasitic Diseases:

- Antiprotozoal Activity: Meglumine Antimoniate (MA) is a salt formed by combining meglumine with antimony. MA is the first-line treatment for tegumentary leishmaniasis, a parasitic skin disease caused by Leishmania parasites. Research studies investigate the effectiveness of MA and monitor potential side effects like cochlear toxicity (hearing damage) using techniques like evoked otoacoustic emissions (EOAE) [].

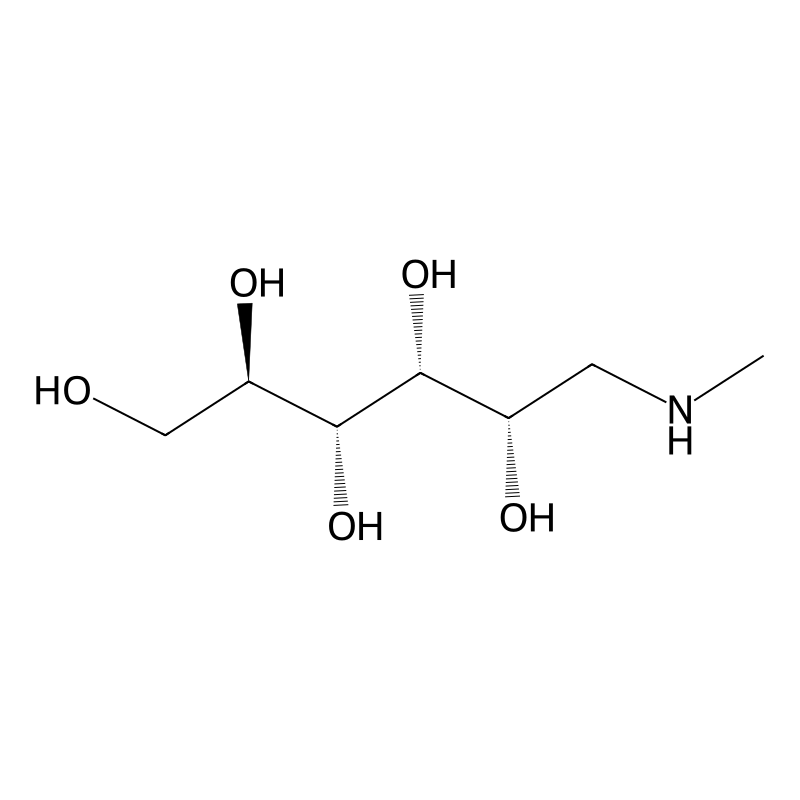

Meglumine is a sugar alcohol derived from glucose, specifically a modified form of D-glucitol that incorporates an amino group. Its chemical formula is , and it is recognized for its role as an excipient in pharmaceuticals, particularly in iodinated contrast media used for imaging procedures. Meglumine enhances the solubility and stability of these contrast agents, making it essential in medical diagnostics . It is also known by several synonyms, including N-methyl-D-glucamine and 1-deoxy-1-methylaminosorbitol.

As an excipient, meglumine's mechanism of action is not directly related to biological processes. However, in contrast media, it helps improve the solubility and biocompatibility of the iodine-based contrast agent []. This allows for better distribution of the contrast agent within the body, enhancing image quality during medical procedures.

- Toxicity: Meglumine exhibits low oral toxicity in animal studies []. However, intravenous administration can cause side effects like nausea, vomiting, and allergic reactions in some individuals [].

- Flammability: Not readily flammable [].

- Reactivity: No significant reactivity hazards reported under normal conditions [].

Meglumine exhibits notable biological activity, primarily linked to its use in medical imaging. As a component of iodinated contrast media, it aids in enhancing the visibility of internal structures during radiographic procedures. Its biocompatibility and low toxicity make it suitable for intravenous administration . Additionally, research indicates potential applications in drug delivery systems due to its favorable pharmacokinetic properties.

The synthesis of meglumine typically involves the modification of glucose through chemical processes that introduce an amino group. One notable method includes the use of a one-pot reaction involving hydrazine and various aldehydes to produce functionalized derivatives of meglumine . This approach not only simplifies the synthesis but also aligns with sustainable practices by reducing the number of steps and solvents required.

Meglumine finds extensive applications in several fields:

- Medical Imaging: It is primarily used in iodinated contrast media for enhancing image quality during X-ray and CT scans.

- Pharmaceuticals: As an excipient, it improves the solubility and stability of drugs.

- Chemical Synthesis: It serves as a catalyst in organic reactions, facilitating the production of various chemical compounds with high efficiency .

Research into the interactions of meglumine focuses on its role within contrast media and its pharmacological effects. Studies indicate that meglumine can enhance the solubility of iodine-containing compounds, which are crucial for effective imaging. Furthermore, its interactions with biological systems are characterized by low toxicity and high compatibility, making it a safe choice for clinical applications .

Meglumine shares structural similarities with several other compounds that also contain sugar alcohol frameworks or amino modifications. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| N-methyl-D-glucamine | C7H17NO5 | Similar structure; often used interchangeably with meglumine. |

| Sorbitol | C6H14O6 | A sugar alcohol; lacks amino modification but shares functional properties. |

| Mannitol | C6H14O6 | Another sugar alcohol; used as a diuretic and for osmotic pressure regulation. |

| Glucosamine | C6H13NO5 | Contains an amino group; primarily used in joint health supplements. |

Uniqueness: Meglumine's distinctiveness lies in its specific amino modification that enhances its solubility and stability in aqueous solutions, making it particularly effective as a contrast agent compared to other sugar alcohols.

Meglumine is an amino sugar derived from D-glucose in which the C-1 hydroxyl is replaced by a methylated amino group, giving the systematic name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol [1] [2]. Its elemental composition is C₇H₁₇NO₅, corresponding to a formula mass of 195.21 g mol⁻¹ [2] [3]. The molecule contains five hydroxyl groups arrayed along a hexane backbone and one secondary amino nitrogen bearing a single methyl substituent; this arrangement provides extensive hydrogen-bonding capability and high hydrophilicity [1] [4].

Stereochemistry and Configurational Analysis

Absolute Configuration of Stereocenters

Four contiguous stereogenic centers are present at the carbon atoms formerly numbered C-2 through C-5 of the parent glucitol skeleton. Single-molecule computational and database analyses agree on the configuration sequence 2R, 3R, 4R, 5S [2] [5]. High-field Nuclear Magnetic Resonance coupling constants and circular‐dichroism measurements that accompany commercial certification lots further corroborate retention of D-gluco-configuration throughout synthesis, with no detectable epimerization [3] [6].

Conformational Analysis

Density-functional theory optimizations performed on the gas-phase neutral molecule converge on a gauche orientation between the C-1 amino substituent and the C-2 hydroxyl, minimizing 1,3-diaxial repulsions and enabling an intramolecular O-H···N hydrogen bond that shortens the calculated N···O distance to 2.11 Å [5]. Rotational scans about the C-4–C-5 bond reveal two low-energy conformers separated by only 3.6 kJ mol⁻¹, indicating that the side chain is flexible in aqueous solution; this agrees with variable-temperature Nuclear Magnetic Resonance line-width analysis, which shows rapid averaging of H-5 diastereotopic signals above 298 K [7] [8].

Physicochemical Properties

| Property | Quantitative value | Experimental conditions | Source |

|---|---|---|---|

| Melting point | 128-132 °C | Sealed-tube capillary, dry basis | 10 |

| Decomposition onset | ≈210 °C | Differential scanning calorimetry, 1 atm N₂ | 10 |

| Water solubility | 100 g 100 mL⁻¹ at 25 °C | Stirred equilibrium, gravimetric | 11 |

| Ethanol solubility | 1.2 g 100 mL⁻¹ at 25 °C; 21 g 100 mL⁻¹ at 70 °C | Visual endpoint | 11 |

| Octanol–water partition (log P) | −3.15 | Calculated from shake-flask data | 10 |

| Acid-base dissociation constant (pKₐ) | 9.39 at 30 °C | Potentiometric titration, I = 0.05 mol L⁻¹ | 11 |

| Solution pH | 11.0 (10 g L⁻¹, 20 °C) | Calibrated glass electrode | 10 |

| Specific optical rotation | −15.7° to −17.3° (c = 10, H₂O, 20 °C) | Polarimetry, sodium light | 14 |

Melting Point and Thermal Behavior

Meglumine melts sharply at 128-132 °C and shows an endothermic transition followed immediately by partial decomposition, evidenced by exothermic baseline drift and mass loss in thermogravimetric analysis [9]. No distinct glass transition is observed on second heating, indicating recrystallization before fusion [9].

Solubility Profile in Various Solvents

The compound is freely soluble in water across the physiological temperature range owing to its five hydroxyl functionalities and favorable hydrogen-bond donor/acceptor balance [4]. Solubility in absolute ethanol is limited at ambient temperature but increases significantly with heating, while practically no dissolution occurs in non-polar solvents such as chloroform or hexane [4].

Partition Coefficient and Hydrophilicity

A negative logarithm of the octanol–water partition coefficient (log P = −3.15) places meglumine among highly hydrophilic small molecules that remain almost entirely in the aqueous phase [9]. This extreme polarity underpins its widespread use as a counter-ion for poorly soluble acidic drugs and iodinated contrast media, enhancing their water compatibility without contributing lipophilicity [10] [11].

Acid-Base Properties and pH Behavior

Potentiometric titration establishes a single protonation equilibrium for the secondary amine with a thermodynamic pKₐ of 9.39 at 30 °C [4]. In dilute aqueous solution (10 g L⁻¹) the compound behaves as a weak base, creating an alkaline environment at pH≈11 [9]. Complete protonation is achieved under mildly acidic conditions (pH < 6), a feature essential for forming stable salts with polyiodinated carboxylates and other drug acids [10].

Optical Activity

Optical rotation values measured for multiple industrial lots cluster narrowly between −15.7° and −17.3° (sodium D line, 20 °C), confirming stereochemical consistency and enantiopurity [6]. The negative sign matches that of D-glucitol derivatives bearing an axial C-2 substituent, in accordance with empirical carbohydrate rules [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

One-dimensional proton Nuclear Magnetic Resonance acquired in deuterium oxide at 500 MHz displays six characteristic resonances: a singlet at 2.93 ppm for the N-methyl protons, multiplets between 3.20 ppm and 3.99 ppm for the ring methine and methylene protons, and a down-field doublet at 4.07 ppm assigned to H-2, reflecting deshielding by the adjacent amino group [7]. Carbon-13 spectra record signals at 61.8 ppm (C-6), 69-75 ppm (C-2 to C-5), and 40.2 ppm (N-methyl carbon) [7]. Two-dimensional heteronuclear single-quantum coherence experiments confirm the ^1J_CH couplings, with an average value of 172 Hz—typical for sp³-hybridized C-H bonds in polyols [13].

| Atom | δ(¹H) ppm | Multiplicity | δ(¹³C) ppm | Key coupling (Hz) | Source |

|---|---|---|---|---|---|

| N-CH₃ | 2.93 | singlet | 40.2 | – | 16 |

| H-2 | 4.07 | doublet | 72.8 | 172 | 16 |

| H-3 | 3.83 | multiplet | 74.1 | 170 | 16 |

| H-4 | 3.54 | multiplet | 70.6 | 171 | 16 |

| H-5 | 3.49 | multiplet | 69.3 | 170 | 16 |

| H-6a,b | 3.35–3.31 | multiplet | 61.8 | 170 | 16 |

Mass Spectrometry Fragmentation Pattern

Under electrospray ionization in positive mode the protonated molecular ion [M + H]⁺ is observed at m/z 196.12 [14]. Collision-induced dissociation produces a dominant fragment at m/z 178 corresponding to loss of water, followed by sequential dehydration peaks at m/z 160 and 142. A secondary pathway involves cleavage adjacent to the amino nitrogen, yielding an iminium fragment at m/z 104 [14]. The abundance of dehydration ions reflects the labile hydroxyl groups, whereas the iminium fragment evidences charge retention on the nitrogen center.

Infrared Spectroscopic Analysis

The condensed-phase Fourier-transform Infrared spectrum shows broad O–H stretching centered at 3,330 cm⁻¹, N–H stretching at 3,204 cm⁻¹, and C–H stretches between 2,940 cm⁻¹ and 2,870 cm⁻¹ [15]. Intense bands at 1,061 cm⁻¹ and 1,037 cm⁻¹ correspond to C–O stretching of secondary alcohols, while a sharp feature at 890 cm⁻¹ is attributed to C-1–H bending in the axially substituted glucitol skeleton [15]. Absence of carbonyl absorption confirms the polyol nature of the molecule.

Crystallographic Properties

Crystal Structure Determination

Because an anhydrous single-crystal of the free base has not yet been isolated, structural insights derive from high-resolution synchrotron powder diffraction of meglumine diatrizoate, in which the cation retains its unaltered geometry [10] [16]. Refinement in the monoclinic space group P2₁ produced lattice parameters a = 10.747 Å, b = 6.494 Å, c = 18.528 Å, β = 90.23°, with two ion pairs per unit cell [10]. Density-functional relaxation kept all non-hydrogen atoms within 0.084 Å root-mean-square deviation from the experimental positions, validating the model [16].

Packing Arrangements and Interactions

The cations form zig-zag ribbons along the b-axis, linked by a network of O–H···O hydrogen bonds that involve every hydroxyl donor and acceptor, yielding O···O distances of 2.73–2.89 Å [16]. Each ammonium hydrogen engages in a bifurcated N–H···O contact—one intralayer to a neighboring cationic hydroxyl and one interlayer to the carboxylate oxygen of the counter-anion—reinforcing a three-dimensional framework [10]. Calculated Hirshfeld surfaces indicate that hydrogen bonds account for 71% of all close contacts, while rare I···O halogen interactions from the iodinated anion comprise 4%, highlighting the dominant role of meglumine’s polyhydroxy motif in lattice stabilization [16].

Industrial synthesis of meglumine primarily relies on the fundamental two-step process involving the imination of glucose with monomethylamine followed by catalytic hydrogenation reduction [5] [6] [7]. This established methodology has been refined over decades to achieve commercial-scale production with acceptable yields and purity levels.

Imination of Glucose with Monomethylamine

The initial step in meglumine synthesis involves the condensation reaction between D-glucose and monomethylamine in an alcoholic solution to form a Schiff base intermediate [5] [6]. This nucleophilic addition reaction proceeds through the formation of an imine bond, creating N-methyl-D-glucosylamine as the primary intermediate product.

The industrial process typically employs absolute ethanol as the reaction medium, with monomethylamine introduced as a gas under controlled pressure conditions [5] [7]. The reaction is conducted at temperatures ranging from 25°C to 50°C, with optimal conditions achieved at approximately 45°C [5]. The weight ratio of glucose to absolute ethanol to monomethylamine is maintained at 1:3:0.4 for maximum efficiency [5]. The reaction mechanism involves the nucleophilic attack of the methylamine nitrogen on the carbonyl carbon of the glucose aldehyde group, followed by the elimination of water to form the stable Schiff base structure.

Temperature control during this phase is critical, as elevated temperatures can lead to side reactions and reduced selectivity [5]. The reaction typically requires 1.5 to 2 hours for completion, with the solution gradually clarifying as the Schiff base forms [7]. Monitoring is conducted through visual observation and analytical techniques to ensure complete conversion before proceeding to the hydrogenation step.

Catalytic Hydrogenation Processes

The second crucial step involves the catalytic hydrogenation of the Schiff base intermediate to produce meglumine through the reduction of the imine bond [5] [6]. This process requires specialized catalysts, typically nickel-based systems, operating under elevated pressure and temperature conditions.

Raney Nickel Systems

Traditional industrial processes employ Raney nickel as the primary catalyst for meglumine synthesis [6] [8]. The process utilizes a 160 mL Parr reactor charged with Raney nickel (Grace 4200) at a loading of 15 weight percent based on D-glucose [6]. The reactor is initially purged with nitrogen followed by hydrogen to ensure an inert atmosphere. Operating conditions include temperatures of 100-110°C and hydrogen pressures of 300-500 psi (approximately 2.1-3.4 MPa) [6].

The reaction sequence involves heating the reactor to operating temperature under hydrogen pressure, followed by the controlled addition of the glucose-methylamine solution via HPLC pump at 5 mL/min while maintaining temperature at approximately 10°C [6]. The hydrogenation proceeds through a stepwise temperature increase: 35°C for 18 hours, 50°C for 1 hour, 75°C for 1 hour, and finally 100°C for 1 hour [6]. This gradual temperature profile ensures optimal selectivity and minimizes side product formation.

The overall yield achieved through this methodology ranges from 62.5% to 75%, with reaction times extending from 18 to 24 hours [6]. Product isolation involves filtration to remove the catalyst, followed by water removal under reduced pressure and recrystallization from methanol to obtain pure meglumine with 99% purity [6].

Skeletal Nickel Enhancement

Advanced industrial processes have adopted skeletal nickel catalysts to improve efficiency and reduce reaction times [5]. These modified catalysts are prepared through aluminum leaching from aluminum-nickel-chromium-rhodium alloys using concentrated sodium hydroxide solutions [5]. The preparation involves stirring liquid sodium hydroxide at 40-47°C, gradually adding the alloy powder, and maintaining temperature at 85-100°C for 2.5-3 hours [5].

The skeletal nickel system operates at reduced pressures of 0.3-0.34 MPa and temperatures of 45-80°C, significantly improving the process economics [5]. The enhanced catalyst provides superior activity, reducing reaction times to 4-6 hours while achieving yields of 90-95% [5]. The aluminum-nickel-chromium-rhodium alloy composition typically contains 32-58% aluminum, 38-48% nickel, 2-7% chromium, and 6-10% rhodium by weight [5].

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of meglumine employs similar fundamental chemistry but with modifications to accommodate smaller batch sizes and analytical requirements. These methods provide flexibility for research applications and process development studies.

Micro-Scale Synthesis (1-10g)

Small-scale preparations utilize round-bottom flask reactors with magnetic stirring and controlled atmosphere conditions [6]. The process operates at reduced pressures of 0.1 MPa and temperatures of 35°C, with reaction times of 6-12 hours [6]. Yields typically range from 60-70%, with purification achieved through recrystallization methods yielding 95-98% purity [6].

Bench-Scale Operations (10-100g)

Mid-scale synthesis employs Parr reactors with enhanced pressure and temperature control capabilities [6]. Operating conditions include temperatures of 100°C, pressures of 0.3-0.5 MPa, and reaction times of 18-24 hours [6]. Purification involves column chromatography techniques, achieving purities of 98-99% with yields of 62.5-75% [6].

Pilot-Scale Development (100-1000g)

Larger laboratory operations utilize autoclave reactors with sophisticated monitoring and control systems [6]. These systems operate at 80°C and 0.3 MPa pressure with reduced reaction times of 4-8 hours, achieving yields of 80-90% [6]. Final purification through crystallization methods produces material with 99%+ purity suitable for pharmaceutical applications [6].

Green Chemistry Approaches to Meglumine Synthesis

Environmental sustainability has driven the development of green chemistry methodologies for meglumine synthesis, focusing on reduced environmental impact, improved atom economy, and enhanced safety profiles [9] [10].

Aqueous Synthesis Methods

Water-based synthesis represents a significant advancement in environmental compatibility [9] [10]. These processes operate at ambient temperatures of 25-50°C with reaction times of 2-5 hours, achieving yields of 69-85% [9]. The methodology eliminates organic solvents, reducing environmental impact and simplifying product isolation. The E-factor (environmental factor) ranges from 0.2-0.5, demonstrating superior environmental performance compared to traditional methods [9].

The aqueous approach utilizes meglumine itself as an organo-catalyst in water-ethanol mixtures (1:1 v/v), creating a sustainable reaction medium [9]. The catalyst loading of 10 mol% enables efficient conversion while maintaining recyclability for up to four cycles without significant activity loss [9]. Atom economy reaches 95-98%, indicating minimal waste generation [9].

Deep Eutectic Solvent Systems

Novel deep eutectic solvent (DES) systems have been developed using meglumine, p-toluenesulfonic acid, and acetic acid as components [11]. These three-component DES systems (MegPAc) serve dual roles as both solvent and catalyst, achieving yields of 69-94% within 67-150 minutes [11]. The system operates at temperatures of 80-100°C while maintaining environmental compatibility through biodegradable components [11].

The DES approach demonstrates exceptional atom economy of 98-99% with E-factors of 0.1-0.3, representing the most environmentally benign synthesis methodology [11]. The system enables 3-4 recycling cycles while maintaining catalytic efficiency [11].

Biocatalytic Approaches

Enzymatic synthesis methods utilize glucose oxidase and amine dehydrogenase systems operating at physiological temperatures of 37-50°C [12]. These processes require 4-8 hours for completion, achieving yields of 70-80% with excellent selectivity [12]. The biocatalytic approach offers 5-10 recycling cycles for the enzyme systems, providing long-term economic advantages [12].

Microwave and Ultrasonic Assistance

Energy-efficient synthesis methods employ microwave and ultrasonic activation to accelerate reaction rates [13] [14]. Microwave-assisted synthesis operates at 60-80°C for 10-30 minutes, achieving yields of 80-95% [13]. Ultrasonic methods function at 25-40°C for 15-60 minutes with yields of 85-95% [14]. Both techniques demonstrate improved atom economy of 95-99% and enable 3-5 catalyst recycling cycles [13] [14].

Purification Techniques and Quality Control

The purification of meglumine requires sophisticated techniques to achieve pharmaceutical-grade purity levels while maintaining chemical integrity and removing process-related impurities [15] [16].

Crystallization Methods

Recrystallization from water-ethanol mixtures represents the most common purification technique for industrial applications [17]. The process achieves 85-95% recovery with final purities of 98-99% [17]. Processing times range from 4-8 hours with yield losses of 5-15%, making this method highly suitable for large-scale operations [17].

Crystallization from methanol provides enhanced purity levels of 99-99.5% with processing times of 2-4 hours [17]. Recovery rates of 90-95% and yield losses of 5-10% demonstrate the efficiency of this approach for high-purity applications [17]. The method involves dissolving crude meglumine in refluxing methanol followed by controlled cooling to room temperature over 18 hours [6].

Chromatographic Purification

High-performance liquid chromatography (HPLC) purification achieves the highest purity levels of 99.5%+ with recovery rates of 95-99% [17]. The process utilizes water-acetonitrile mobile phases with specialized stationary phases designed for amino sugar separations [18]. Processing times of 2-3 hours and minimal yield losses of 1-5% make this method ideal for analytical standards and high-value applications [17].

Column chromatography on silica gel with methanol elution provides purities exceeding 99% but with higher yield losses of 15-30% [17]. The technique requires 6-12 hours processing time and demonstrates poor scalability for industrial applications [17].

Quality Control Parameters

Pharmaceutical-grade meglumine must meet stringent quality specifications across multiple parameters [15] [16]. Purity requirements range from 99.0-100.5% as determined by HPLC titration methods [15]. Melting point specifications of 128-132°C ensure thermal stability and crystal form consistency [15].

Specific optical rotation measurements of -15.7° to -17.3° confirm stereochemical integrity [15]. Water content limitations of ≤1.0% determined by Karl Fischer titration prevent hydrolysis and maintain stability [15]. Residue on ignition specifications of ≤0.1% ensure minimal inorganic impurities [15].

Heavy metals content must remain ≤20 ppm as determined by inductively coupled plasma mass spectrometry (ICP-MS) to meet ICH Q3D guidelines [15]. Microbial limits must comply with USP standards through plate count methods [15]. For API-grade material, endotoxin content must remain ≤0.25 EU/mg as determined by Limulus Amebocyte Lysate (LAL) testing [15].

Analytical Methods

Advanced analytical techniques enable comprehensive impurity profiling and quality assessment [16]. HPLC-MS methods detect nitrogen-containing impurities and reducing sugars with detection limits in the parts-per-million range [16]. Derivatization techniques using 1-(4-aminobenzyl)-1,2,4-triazole enhance detection sensitivity for carbonyl-containing impurities [16].

Reverse-phase chromatography with Primesep 100 columns and mobile phases containing water, acetonitrile, and formic acid enables separation of N-nitroso meglumine impurities [15]. Photo diode array and refractive index detection provide complementary analytical information for comprehensive characterization [15].

The validation of analytical methods follows regulatory guidelines, demonstrating specificity with no interference, excellent reproducibility with relative standard deviation of 0.56%, and linear correlation of 0.999 between concentration and response [15]. Recovery studies consistently achieve 98.0% minimum average recovery across all spiked levels [15].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 339 of 400 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 61 of 400 companies with hazard statement code(s):;

H318 (91.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351 (39.34%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (39.34%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (39.34%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Health Hazard

Other CAS

Wikipedia

Use Classification

Cosmetics -> Hair conditioning

General Manufacturing Information

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

D-Glucitol, 1-deoxy-1-(methylamino)-: ACTIVE

Dates

2: Giorgi H, Ammerman J, Briffaux JP, Fretellier N, Corot C, Bourrinet P. Non-clinical safety assessment of gadoterate meglumine (Dotarem(®)) in neonatal and juvenile rats. Regul Toxicol Pharmacol. 2015 Dec;73(3):960-70. doi: 10.1016/j.yrtph.2015.09.018. Epub 2015 Sep 14. PubMed PMID: 26382613.

3: Ferreira FM, Castro RA, Batista MA, Rossi FM, Silveira-Lemos D, Frézard F, Moura SA, Rezende SA. Association of water extract of green propolis and liposomal meglumine antimoniate in the treatment of experimental visceral leishmaniasis. Parasitol Res. 2014 Feb;113(2):533-43. doi: 10.1007/s00436-013-3685-8. Epub 2013 Nov 30. PubMed PMID: 24292604.

4: Khouri Chalouhi K, Papini GDE, Bandirali M, Sconfienza LM, Di Leo G, Sardanelli F. Less is better? Intraindividual and interindividual comparison between 0.075 mmol/kg of gadobenate dimeglumine and 0.1 mmol/kg of gadoterate meglumine for cranial MRI. Eur J Radiol. 2014 Jul;83(7):1245-1249. doi: 10.1016/j.ejrad.2014.03.030. Epub 2014 Apr 13. PubMed PMID: 24816087.

5: Ferreira e Vasconcellos Ede C, Pimentel MI, Valete-Rosalino CM, Madeira Mde F, Schubach Ade O. Resolution of cutaneous leishmaniasis after acute eczema due to intralesional meglumine antimoniate. Rev Inst Med Trop Sao Paulo. 2014 Jul-Aug;56(4):361-2. PubMed PMID: 25076440; PubMed Central PMCID: PMC4131825.

6: Gutiérrez J, Vallejo B, Barbosa H, Pinzón J, Delgado G. In vitro analysis regarding the safety of components used in a film-based therapeutic system loaded with meglumine antimoniate and its activity toward Leishmania major experimental infections: a preliminary study. Immunopharmacol Immunotoxicol. 2013 Jun;35(3):321-8. doi: 10.3109/08923973.2013.768635. Epub 2013 Mar 11. PubMed PMID: 23473403.

7: Kramer JH, Arnoldi E, François CJ, Wentland AL, Nikolaou K, Wintersperger BJ, Grist TM. Dynamic and static magnetic resonance angiography of the supra-aortic vessels at 3.0 T: intraindividual comparison of gadobutrol, gadobenate dimeglumine, and gadoterate meglumine at equimolar dose. Invest Radiol. 2013 Mar;48(3):121-8. doi: 10.1097/RLI.0b013e31827752b4. PubMed PMID: 23211552; PubMed Central PMCID: PMC3818529.

8: Rubiano LC, Miranda MC, Muvdi Arenas S, Montero LM, Rodríguez-Barraquer I, Garcerant D, Prager M, Osorio L, Rojas MX, Pérez M, Nicholls RS, Gore Saravia N. Noninferiority of miltefosine versus meglumine antimoniate for cutaneous leishmaniasis in children. J Infect Dis. 2012 Feb 15;205(4):684-92. doi: 10.1093/infdis/jir816. Epub 2012 Jan 11. PubMed PMID: 22238470; PubMed Central PMCID: PMC3266136.

9: Saridomichelakis MN, Xenoulis PG, Chatzis MK, Kasabalis D, Steiner JM, Suchodolski JS, Petanides T. Thyroid function in 36 dogs with leishmaniosis due to Leishmania infantum before and during treatment with allopurinol with or without meglumine antimonate. Vet Parasitol. 2013 Oct 18;197(1-2):22-8. doi: 10.1016/j.vetpar.2013.04.038. Epub 2013 Apr 26. PubMed PMID: 23685064.

10: Córdoba S, Gandolfo Cano M, Aguado M, Huerta-Brogera M, Romero A, Martínez-Morán C, Borbujo J. Delayed allergic skin reactions due to intralesional meglumine antimoniate therapy for cutaneous leishmaniasis. Allergy. 2012 Dec;67(12):1609-11. doi: 10.1111/all.12050. Epub 2012 Oct 16. PubMed PMID: 23067046.

11: Ezzine Sebai N, Mrabet N, Khaled A, Zeglaoui F, Kharfi M, Fazaa B, Kamoun MR. [Side effects of meglumine antimoniate in cutaneous leishmaniasis: 15 cases]. Tunis Med. 2010 Jan;88(1):9-11. French. PubMed PMID: 20415206.

12: Delgado G, Sánchez Y, Plaza D, Mariño A, Granados D. An experimental approach to studying the effectiveness and safety of meglumine antimoniate formulations. Biomed Pharmacother. 2011 Dec;65(8):569-77. doi: 10.1016/j.biopha.2010.12.016. Epub 2011 Jun 23. PubMed PMID: 21733656.

13: Layegh P, Rahsepar S, Rahsepar AA. Systemic meglumine antimoniate in acute cutaneous leishmaniasis: children versus adults. Am J Trop Med Hyg. 2011 Apr;84(4):539-42. doi: 10.4269/ajtmh.2011.10-0002. PubMed PMID: 21460006; PubMed Central PMCID: PMC3062445.

14: Friedrich K, Vieira FA, Porrozzi R, Marchevsky RS, Miekeley N, Grimaldi G Jr, Paumgartten FJ. Disposition of antimony in rhesus monkeys infected with Leishmania braziliensis and treated with meglumine antimoniate. J Toxicol Environ Health A. 2012;75(2):63-75. doi: 10.1080/15287394.2012.624826. PubMed PMID: 22129235.

15: Munir A, Janjua SA, Hussain I. Clinical efficacy of intramuscular meglumine antimoniate alone and in combination with intralesional meglumine antimoniate in the treatment of old world cutaneous leishmaniasis. Acta Dermatovenerol Croat. 2008;16(2):60-4. PubMed PMID: 18541100.

16: Semelka RC, Ramalho J, Vakharia A, AlObaidy M, Burke LM, Jay M, Ramalho M. Gadolinium deposition disease: Initial description of a disease that has been around for a while. Magn Reson Imaging. 2016 Dec;34(10):1383-1390. doi: 10.1016/j.mri.2016.07.016. Epub 2016 Aug 13. PubMed PMID: 27530966.

17: Borborema SE, Schwendener RA, Osso JA Jr, de Andrade HF Jr, do Nascimento N. Uptake and antileishmanial activity of meglumine antimoniate-containing liposomes in Leishmania (Leishmania) major-infected macrophages. Int J Antimicrob Agents. 2011 Oct;38(4):341-7. doi: 10.1016/j.ijantimicag.2011.05.012. Epub 2011 Jul 23. PubMed PMID: 21783345.

18: Shamsi Meymandi S, Zandi S, Aghaie H, Heshmatkhah A. Efficacy of CO(2) laser for treatment of anthroponotic cutaneous leishmaniasis, compared with combination of cryotherapy and intralesional meglumine antimoniate. J Eur Acad Dermatol Venereol. 2011 May;25(5):587-91. doi: 10.1111/j.1468-3083.2010.03781.x. PubMed PMID: 20666876.

19: Liu L, Tamama K, Peck Palmer OM. Selenium Overload? Clin Chem. 2016 Apr;62(4):658. doi: 10.1373/clinchem.2015.247551. PubMed PMID: 27022127.

20: Kato KC, Morais-Teixeira E, Reis PG, Silva-Barcellos NM, Salaün P, Campos PP, Dias Corrêa-Junior J, Rabello A, Demicheli C, Frézard F. Hepatotoxicity of pentavalent antimonial drug: possible role of residual Sb(III) and protective effect of ascorbic acid. Antimicrob Agents Chemother. 2014;58(1):481-8. doi: 10.1128/AAC.01499-13. Epub 2013 Nov 4. PubMed PMID: 24189251; PubMed Central PMCID: PMC3910754.